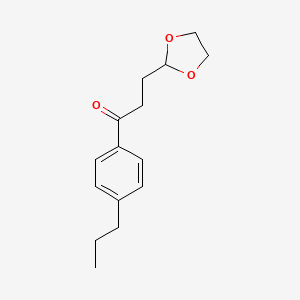

3-(1,3-Dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one

CAS No.:

Cat. No.: VC15809059

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O3 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 3-(1,3-dioxolan-2-yl)-1-(4-propylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C15H20O3/c1-2-3-12-4-6-13(7-5-12)14(16)8-9-15-17-10-11-18-15/h4-7,15H,2-3,8-11H2,1H3 |

| Standard InChI Key | KNYKYPBZZNEYLN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)CCC2OCCO2 |

Introduction

Molecular Structure and Physicochemical Properties

The compound features a 1,3-dioxolane ring fused to a propan-1-one chain, which is further substituted with a 4-propylphenyl group. This arrangement confers distinct electronic and steric properties:

-

Dioxolane ring: A five-membered cyclic ether with two oxygen atoms at positions 1 and 3, enhancing solubility in polar solvents.

-

Propiophenone backbone: The ketone group at the terminal position facilitates nucleophilic additions and reductions, while the propylphenyl moiety introduces hydrophobicity .

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₃ | |

| Molecular Weight | 248.32 g/mol | |

| Boiling Point | 342–345°C (estimated) | |

| LogP (Partition Coeff.) | 2.8 | |

| SMILES Notation | CCC1=CC=C(C=C1)C(=O)CCC2OCCO2 |

The canonical SMILES string highlights the connectivity: a propyl group (CCC) attached to a phenyl ring, linked via a ketone (C=O) to a three-carbon chain terminating in a dioxolane ring .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a two-step process:

-

Friedel-Crafts Acylation: Propionylation of 4-propylbenzene using propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields 1-(4-propylphenyl)propan-1-one.

-

Dioxolane Formation: The ketone intermediate reacts with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring via a cyclocondensation reaction.

Reaction Scheme:

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield (85–92%) and reduce reaction times. Key parameters include:

-

Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.

-

Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.

-

Temperature: 80–100°C for optimal ring closure kinetics.

Applications in Materials Science and Nanotechnology

Fluorescent Nanomaterials

The dioxolane ring enables aggregation-induced emission (AIE), a property exploited in fluorescent probes. Studies show that derivatives of this compound form nanoparticles (20–50 nm diameter) with quantum yields up to Φ = 0.45 in aqueous media. Applications include:

-

Bioimaging: Tracking cellular uptake in real-time.

-

Sensors: Detecting metal ions (e.g., Fe³⁺) via fluorescence quenching.

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins, improving thermal stability (glass transition temperature, T_g = 145°C) and mechanical strength .

Comparative Analysis with Structural Analogs

Future Research Directions

-

Optoelectronic Materials: Exploring AIE properties for organic light-emitting diodes (OLEDs).

-

Anticancer Agents: Screening dioxolane derivatives against kinase targets.

-

Green Synthesis: Developing biocatalytic routes using lipases or esterases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume